2-(4-Acetylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
This compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic structure with a five-membered thieno ring fused to a six-membered pyridine ring . It also has an acetylbenzamido group and a carboxamide group attached to it .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyridine ring and the various functional groups attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 2-(4-Acetylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibit promising antimicrobial properties. For example, new pyridothienopyrimidines and pyridothienotriazines were synthesized and tested in vitro for their antimicrobial activities, indicating potential applications in combating microbial infections (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002; E. A. Bakhite, A. Abdel-rahman, E. A. Al-Taifi, 2004).
Synthetic Applications
The compound and its derivatives have been used as key intermediates in the synthesis of a variety of heterocyclic compounds. These include the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, showcasing the versatility of this scaffold in organic synthesis (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).
Antimycobacterial Activity
A notable application of 2-(4-Acetylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives is in the development of antimycobacterial agents. One study described the synthesis and evaluation of derivatives against Mycobacterium tuberculosis, identifying compounds with significant activity that exceeded known drugs like Ethambutol and Ciprofloxacin (Radhika Nallangi, Ganesh Samala, J. Sridevi, P. Yogeeswari, D. Sriram, 2014).
Synthetic Methodologies
The compound has been utilized in various synthetic methodologies to produce heterocyclic compounds with potential biological activities. This includes the development of new synthetic routes for producing pyridothienopyrimidines and related compounds, expanding the chemical toolbox for medicinal chemistry research (V. Dotsenko, D. Lukina, D. S. Buryi, V. Strelkov, N. A. Aksenov, I. V. Aksenova, 2021).
Mechanism of Action
Target of Action
Similar compounds, such as thienopyridines, have been found to exhibit a range of pharmacological effects including antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic activities .
Mode of Action
It is known that the carbonyl and cyano functions of similar compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of certain bacteria, suggesting that they may interfere with bacterial metabolic pathways .
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic properties, with high gastrointestinal absorption, oral bioavailability, and low toxicity .
Result of Action
Similar compounds have been found to inhibit the growth of certain bacteria, suggesting that they may interfere with bacterial cell division or other cellular processes .
Action Environment
The synthesis of similar compounds has been found to be influenced by reaction conditions, suggesting that environmental factors may play a role in their activity .
Future Directions
Properties
IUPAC Name |
2-[(4-acetylbenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.ClH/c1-10(22)11-3-5-12(6-4-11)17(24)20-18-15(16(19)23)13-7-8-21(2)9-14(13)25-18;/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPWEOGRUKCILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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